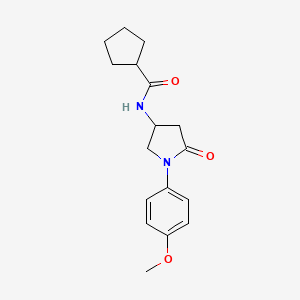

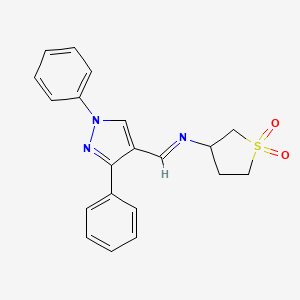

![molecular formula C23H20ClN5O3 B2484396 8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1189688-89-8](/img/structure/B2484396.png)

8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related triazoloquinazoline derivatives involves multi-step reactions including cyclocondensation, refluxing in specific solvents, and S-alkylation processes. Compounds such as 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines and related derivatives have been synthesized through regioselective [5+1]-cyclocondensation processes involving chloral hydrate and [2-(3-aryl-1H-1,2,4-triazole-5-yl)phenyl]amines, showcasing the complexity and precision required in synthesizing such compounds (Kholodnyak et al., 2016).

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives has been elucidated using a variety of spectroscopic techniques, including NMR and X-ray crystallography. The structure is characterized by specific NMR shifts, particularly for carbon atoms in key positions within the molecule, indicating the complex nature of these compounds (Petrova et al., 2013).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including selective acylation, alkylation, and sulfonylation, depending on the substituents and reaction conditions employed. The reactivity of these molecules underscores their potential utility in various chemical synthesis and modification processes (Chernyshev et al., 2008).

Physical Properties Analysis

The physical properties of triazoloquinazoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their specific molecular structures and substituents. These properties are critical for determining the compound's suitability for further development and application in various fields.

Chemical Properties Analysis

Triazoloquinazoline derivatives exhibit a wide range of chemical properties, including their behavior as ligands in binding assays, which can be leveraged for potential pharmacological applications. Their interaction with various receptors and the selectivity of these interactions highlight the chemical versatility of these compounds (Catarzi et al., 2010).

科学的研究の応用

Pharmacological Characterization

- Some derivatives of this compound, including triazoloquinoxalines and quinazolinediones, have been investigated for their affinity at the AMPA receptor. These studies found that many of these compounds are potent AMPA receptor antagonists and some have anticonvulsant properties (Catarzi et al., 2010).

Chemical Reactivity and Synthesis

- Research has explored the synthesis of novel quinazoline derivatives, including triazoloquinazolines, for their potential antimicrobial activity. These studies involve the reactions of certain quinazoline compounds with various agents to produce new derivatives (El-Hashash et al., 2011).

Potential Biological Activity

- Studies have focused on the design, synthesis, and biological evaluation of quinazoline derivatives. The research aimed at identifying compounds with potential biological activities, such as antineurotic or anticancer properties. This includes computer predictions of biological activity and toxicity (Danylchenko et al., 2016).

Anticancer Activity

- Certain triazoloquinazoline derivatives have been designed and synthesized with the goal of meeting structural requirements for anticancer activity. These studies involved screening the compounds against various cancer cell lines and examining their mechanism of action (Reddy et al., 2015).

Antimicrobial Activity

- The antimicrobial activity of new quinazoline derivatives has been studied, focusing on their effectiveness against various bacteria and yeast-like fungi (Hassan, 2013).

Synthesis of Novel Derivatives

- Research has also been conducted on the synthesis of various triazoloquinazoline derivatives, exploring their chemical structure and potential for further chemical modifications (Petrov & Kasatochkin, 2013).

作用機序

Target of Action

It is known that indole derivatives, which hms3487n19 is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including HMS3487N19, may affect multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that HMS3487N19 may have diverse molecular and cellular effects.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .

特性

IUPAC Name |

8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O3/c1-3-10-27-21(31)16-9-8-14(24)11-18(16)29-22(27)26-28(23(29)32)12-19(30)20-13(2)25-17-7-5-4-6-15(17)20/h4-9,11,25H,3,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOADAIVHLAGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)Cl)N3C1=NN(C3=O)CC(=O)C4=C(NC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

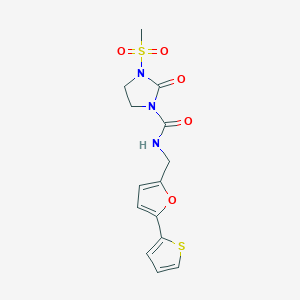

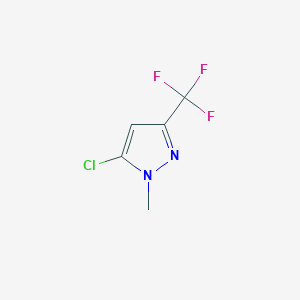

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)

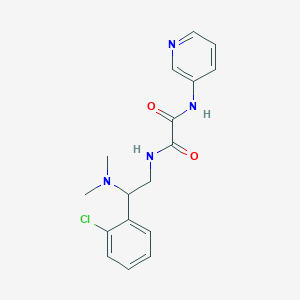

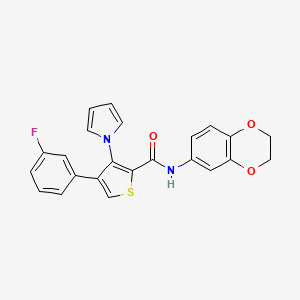

![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)

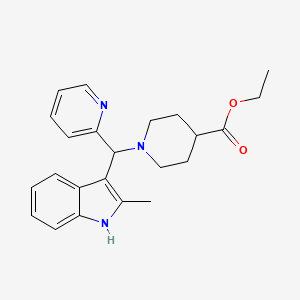

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)

![3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2484335.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbutyl)-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2484336.png)